4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile
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Overview
Description
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is a chemical compound with the molecular formula C16H11ClN2O2. It is known for its unique structure, which includes a chloropyridinyl group, a propynyl group, and a methoxybenzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3-(6-Chloropyridin-3-yl)prop-2-yn-1-ol: This intermediate can be synthesized by reacting 6-chloropyridine with propargyl alcohol under basic conditions.
Formation of this compound: The intermediate is then reacted with 3-methoxybenzonitrile in the presence of a suitable base and a coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzonitriles.
Scientific Research Applications
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol: A related compound with similar structural features.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Another compound with a chloropyridinyl group.
3-(6-Chloro-9H-purin-9-yl)propanenitrile: A compound with a chloropyridinyl group and a nitrile group.
Uniqueness
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is unique due to its combination of a chloropyridinyl group, a propynyl group, and a methoxybenzonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
497242-99-6 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
4-[3-(6-chloropyridin-3-yl)prop-2-ynoxy]-3-methoxybenzonitrile |
InChI |
InChI=1S/C16H11ClN2O2/c1-20-15-9-13(10-18)4-6-14(15)21-8-2-3-12-5-7-16(17)19-11-12/h4-7,9,11H,8H2,1H3 |
InChI Key |
LLABEJLGJFSGPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC#CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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